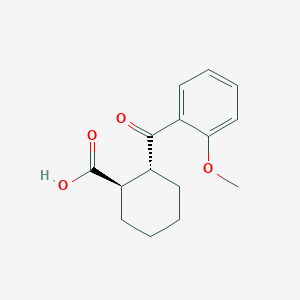

trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

CAS No.: 733742-72-8

Cat. No.: VC2281245

Molecular Formula: C15H18O4

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733742-72-8 |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.3 g/mol |

| IUPAC Name | (1R,2R)-2-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H18O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11-/m1/s1 |

| Standard InChI Key | YMKNKDVVOXIHBR-GHMZBOCLSA-N |

| Isomeric SMILES | COC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O |

| SMILES | COC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a well-defined organic compound with specific chemical identifiers that distinguish it from related compounds. Its structure features a cyclohexane backbone with two key functional groups arranged in a trans configuration.

Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers that enable precise reference in scientific literature and databases.

| Parameter | Value |

|---|---|

| CAS Registry Number | 733742-72-8 |

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.3 g/mol |

| IUPAC Name | (1R,2R)-2-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H18O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11-/m1/s1 |

| Standard InChIKey | YMKNKDVVOXIHBR-GHMZBOCLSA-N |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O |

The compound is also known by several synonyms, including Cyclohexanecarboxylic acid, 2-(2-methoxybenzoyl)-, (1R,2R)-rel-, which reflects its stereochemical configuration .

Structural Features

The molecular structure of trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid contains several notable features that influence its chemical behavior and potential applications:

-

A cyclohexane ring serving as the core scaffold

-

A carboxylic acid group (-COOH) attached at position 1 of the cyclohexane ring

-

A 2-methoxybenzoyl group attached at position 2 of the cyclohexane ring

-

A trans configuration of the two substituents, specifically in the (1R,2R) arrangement

The trans configuration is particularly significant as it determines the spatial arrangement of the functional groups, which can significantly impact the compound's reactivity, binding properties, and potential biological activity. The 2-methoxy group on the benzoyl moiety adds another layer of functionality, potentially enhancing the compound's interactions with various biological targets through hydrogen bonding and other non-covalent interactions.

Physical and Chemical Properties

Understanding the physical and chemical properties of trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid provides insight into its behavior in various environments and its potential applications in chemical synthesis and research.

Physical Properties

The physical properties of trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid have been determined through both experimental methods and computational predictions.

| Property | Value | Method of Determination |

|---|---|---|

| Physical State | Solid (at standard conditions) | Predicted based on structure |

| Boiling Point | 438.3±35.0 °C | Predicted |

| Density | 1.193±0.06 g/cm³ | Predicted |

| pKa | 4.32±0.28 | Predicted |

These properties indicate that trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a stable solid at room temperature with a relatively high boiling point, typical for compounds of this molecular weight and functional group composition .

Chemical Reactivity

The chemical reactivity of trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is largely determined by its functional groups:

-

The carboxylic acid group can participate in esterification reactions, form amides, undergo reduction to alcohols, and serve as a site for decarboxylation under appropriate conditions.

-

The ketone functionality in the methoxybenzoyl group can undergo nucleophilic addition reactions, reduction to alcohols, and participate in condensation reactions.

-

The methoxy group on the aromatic ring can undergo demethylation under acidic conditions and influences the electronics of the aromatic system.

-

The cyclohexane ring provides a conformationally restricted scaffold that can influence the spatial orientation of the reactive functional groups.

The compound's pKa value of approximately 4.32 indicates that it is a moderately strong organic acid, comparable to other carboxylic acids . This acidity enables it to participate in acid-base reactions and form salts with appropriate bases, which can be useful for improving solubility in aqueous environments or for purification purposes.

Applications and Research Significance

The structural features of trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid suggest several potential applications in chemical research and pharmaceutical development.

Comparison with Related Compounds

To better understand the unique properties and potential applications of trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid, it is informative to compare it with structurally related compounds.

Structural Analogs

| Compound | CAS Number | Key Structural Differences | Potential Impact on Properties |

|---|---|---|---|

| trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | Not specified in search results | Methoxy group at position 3 instead of position 2 on the benzoyl ring | Different electronic effects on the aromatic ring; altered spatial orientation affecting potential binding interactions |

| trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | 733742-70-6 | Methyl group instead of methoxy group at position 2 on the benzoyl ring | Less polar; different electronic effects; lacks hydrogen bond acceptor capability of the methoxy oxygen |

These structural variations can significantly influence the compounds' physical properties, reactivity patterns, and potential biological activities. For instance, the position of the methoxy group (ortho vs. meta) affects the electronic distribution in the aromatic ring, potentially altering the compound's reactivity and binding properties .

Analytical Characterization

Proper identification and characterization of trans-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid are crucial for research and quality control purposes.

Identification Methods

Several analytical techniques can be employed for the identification and characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide information about the structural arrangement and stereochemistry of the molecule.

-

Infrared (IR) spectroscopy would confirm the presence of key functional groups, including the carboxylic acid (broad O-H stretch, C=O stretch) and aromatic features.

-

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure.

-

X-ray crystallography could provide definitive evidence of the trans stereochemistry and absolute configuration if suitable crystals can be obtained.

-

Chiral chromatography techniques would be valuable for assessing enantiomeric purity, particularly important given the compound's defined stereochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume